molecular formula C18H19N3O4S B2980840 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2310123-77-2

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2980840
CAS No.: 2310123-77-2
M. Wt: 373.43
InChI Key: SCTCBFMKZUKZNW-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tetrahydrobenzofuran scaffold and a pyrazole substituent. Its structural complexity arises from the fused bicyclic tetrahydrobenzofuran system, which introduces steric and electronic constraints, and the sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18(9-1-3-17-16(18)8-12-25-17)13-20-26(23,24)15-6-4-14(5-7-15)21-11-2-10-19-21/h2,4-8,10-12,20,22H,1,3,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTCBFMKZUKZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound incorporates a tetrahydrobenzofuran moiety and a pyrazole ring, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N3O4SC_{16}H_{20}N_{3}O_{4}S, with a molecular weight of approximately 356.41 g/mol. The presence of hydroxyl and sulfonamide functional groups enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : Studies have shown that derivatives of pyrazole-based benzenesulfonamides exhibit inhibitory effects on human carbonic anhydrases (hCAII, hCAIX, and hCAXII), which are linked to various disorders such as glaucoma and epilepsy .
  • Anti-inflammatory Properties : Compounds containing tetrahydrobenzofuran structures have been reported to possess anti-inflammatory effects. The hydroxyl group in the structure may facilitate interactions with inflammatory pathways.
  • Neuroprotective Effects : The unique structure may also provide neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various carbonic anhydrase isoforms. For instance:

  • Compound 4k from a related study showed submicromolar inhibition against hCAII, outperforming acetazolamide (a standard inhibitor) .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the tetrahydrobenzofuran moiety combined with the pyrazole ring enhances binding affinity to target enzymes due to optimal spatial arrangement and electronic properties. This has been supported by docking studies that reveal critical interactions with amino acid residues in the active sites of carbonic anhydrases .

Case Study 1: Inhibition of Carbonic Anhydrases

A series of pyrazole-based benzene sulfonamides were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases. Among these compounds, this compound was identified as one of the most potent inhibitors against hCAII with an IC50 value significantly lower than that of established inhibitors like acetazolamide .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives similar to N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-pyrazolyl-benzenesulfonamides demonstrated reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests that the compound may modulate inflammatory pathways effectively.

Data Summary Table

PropertyValue
Molecular FormulaC16H20N3O4SC_{16}H_{20}N_{3}O_{4}S
Molecular Weight356.41 g/mol
Key Functional GroupsHydroxyl (-OH), Sulfonamide
Biological ActivitiesAnti-inflammatory, Inhibitor of Carbonic Anhydrases
Notable Research FindingsInhibitory activity against hCAII (IC50 < 0.5 µM)

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound differs from similar benzenesulfonamides in its tetrahydrobenzofuran core and pyrazole substituent . For example:

  • Triazole-thiones (e.g., compounds [7–9] in ) replace the pyrazole with a triazole ring and lack the tetrahydrobenzofuran system. This alters tautomeric behavior and hydrogen-bonding capacity .
  • Hydrazinecarbothioamides (e.g., compounds [4–6]) feature a C=S group (1243–1258 cm⁻¹ in IR) absent in the target compound, which instead has a sulfonamide (SO₂NH) group .

Spectral and Physicochemical Properties

Property Target Compound Triazole-Thiones [7–9] Hydrazinecarbothioamides [4–6]
IR ν(C=O) Absent Absent 1663–1682 cm⁻¹
IR ν(S–H) Absent Absent Absent
IR ν(NH) ~3278–3414 cm⁻¹ (sulfonamide) 3278–3414 cm⁻¹ 3150–3319 cm⁻¹
Tautomerism Not observed Thione tautomer favored Not applicable

Research Findings and Challenges

  • Its tetrahydrobenzofuran core poses challenges for density functional theory (DFT) optimization due to ring strain.
  • SAR Studies : Pyrazole-containing sulfonamides often show improved binding to COX-2 over COX-1, but the tetrahydrobenzofuran system’s impact remains unexplored .

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